molecular formula C14H14FeO3-6 B13738906 4-Cyclopenta-2,4-dien-1-yl-4-oxobutanoic acid;cyclopentane;iron

4-Cyclopenta-2,4-dien-1-yl-4-oxobutanoic acid;cyclopentane;iron

Cat. No.: B13738906
M. Wt: 286.10 g/mol
InChI Key: NFNJDYBEFPNKSG-UHFFFAOYSA-N
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Description

4-Cyclopenta-2,4-dien-1-yl-4-oxobutanoic acid;cyclopentane;iron is a complex organometallic compound that features a cyclopentadienyl ring, a butanoic acid moiety, and an iron center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopenta-2,4-dien-1-yl-4-oxobutanoic acid;cyclopentane;iron typically involves the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile under controlled conditions. The reaction is often facilitated by a catalyst and conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization to obtain the pure product. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopenta-2,4-dien-1-yl-4-oxobutanoic acid;cyclopentane;iron undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopenta-2,4-dien-1-yl-4-oxobutanoic acid;cyclopentane;iron has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopenta-2,4-dien-1-yl-4-oxobutanoic acid;cyclopentane;iron involves its interaction with molecular targets such as enzymes or receptors. The iron center plays a crucial role in facilitating redox reactions and electron transfer processes. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular functions and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopenta-2,4-dien-1-yl)-4-nitrobenzene
  • 3-(Cyclopenta-2,4-dien-1-ylmethylene)-6-methylenecyclohexa-1,4-diene

Uniqueness

4-Cyclopenta-2,4-dien-1-yl-4-oxobutanoic acid;cyclopentane;iron is unique due to its combination of a cyclopentadienyl ring, a butanoic acid moiety, and an iron center. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H14FeO3-6

Molecular Weight

286.10 g/mol

IUPAC Name

4-cyclopenta-2,4-dien-1-yl-4-oxobutanoic acid;cyclopentane;iron

InChI

InChI=1S/C9H9O3.C5H5.Fe/c10-8(5-6-9(11)12)7-3-1-2-4-7;1-2-4-5-3-1;/h1-4H,5-6H2,(H,11,12);1-5H;/q-1;-5;

InChI Key

NFNJDYBEFPNKSG-UHFFFAOYSA-N

Canonical SMILES

[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)C(=O)CCC(=O)O.[Fe]

Origin of Product

United States

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